molecular formula C8H16N2 B2526452 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine CAS No. 138021-99-5

1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2526452
CAS No.: 138021-99-5
M. Wt: 140.23
InChI Key: APQINZAHFHXIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride (CAS 172281-71-9) is a chemical compound supplied as a high-purity research material. With a molecular formula of C8H18Cl2N2 and a molecular weight of 213.15, this bicyclic amine derivative is characterized as a fused pyrrolo-pyridine system and is provided as a dihydrochloride salt to enhance its stability . This compound is intended for research and development applications only. It serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. The specific applications, mechanism of action, and detailed research value for this compound are proprietary or subject to ongoing investigation. Researchers value this chemical for its potential in constructing more complex molecular architectures and exploring new chemical spaces in a laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the available Safety Data Sheet (MSDS) for comprehensive handling and safety information before use .

Properties

IUPAC Name

1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-6-9-4-2-8(7)10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQINZAHFHXIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138021-99-5
Record name 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidine with a suitable electrophile can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles like alkyl halides or acyl chlorides can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products:

    Oxidation: N-oxides of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Alkylated or acylated derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical and Biological Applications

1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that lead to the development of new compounds with potential therapeutic effects. Here are some key applications:

Medicinal Chemistry

  • Drug Development : Research indicates that derivatives of this compound exhibit promising pharmacological properties. For instance, a study highlighted the synthesis of derivatives aimed at inhibiting specific biological targets, such as MPS1, a kinase involved in cell cycle regulation. These inhibitors demonstrated significant antiproliferative activity against cancer cell lines, indicating potential for cancer treatment .
  • Analgesic Properties : Compounds derived from pyrrolo[3,2-c]pyridine scaffolds have been studied for their analgesic effects. In particular, certain derivatives showed comparable efficacy to morphine in pain models, making them candidates for developing non-opioid pain relievers .

Biological Research

  • Mechanistic Studies : The compound's interaction with biological systems has been explored to understand its mechanism of action. It is believed to modulate enzymatic activities and receptor functions, which can lead to therapeutic effects in various diseases .
  • Antimicrobial Activity : Some studies have indicated that pyrrolo[3,2-c]pyridine derivatives possess antimicrobial properties, making them potential candidates for treating infections .

Industrial Applications

The compound is also utilized in the production of various chemical products and materials. Its role as an intermediate in synthesizing more complex organic molecules is crucial for developing new materials with specific properties.

Table 1: Summary of Pharmacological Activities

Compound DerivativeActivity TypeIC50 (μM)Reference
Compound 8MPS1 Inhibition0.025
Compound 9Analgesic ActivityComparable to morphine
Compound 11Antimicrobial ActivityMIC < 0.15

Table 2: Synthesis Pathways

Starting MaterialReaction ConditionsProduct Derivative
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineAcetonitrile with triethylsilane at refluxDerivatives 3a–3k
2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileFunctionalization with active methylene groupsPyrrolo derivatives 4a-c

Mechanism of Action

The mechanism of action of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 10b ) or bulky aryl substituents (e.g., 6-aryl derivatives ) modulate electronic and steric properties, influencing binding affinities.
  • Synthetic Complexity: Chromeno[3,2-c]pyridines require multi-step cyclization, whereas pyrrolo[2,3-c]pyridine carboxylic acids are synthesized in high yields, suggesting scalability advantages .

Key Observations :

  • Antiproliferative Activity: 6-Aryl-pyrrolo[3,2-c]pyridines exhibit nanomolar IC₅₀ values, outperforming many chromeno-pyrrolopyridines in cytotoxicity .
  • Enzyme Inhibition: Chromeno[3,2-c]pyridines show MAO B selectivity, but their higher IC₅₀ values (~10–50 µM) suggest lower potency compared to clinical inhibitors like pargyline .
  • Structural Advantages : The octahydro configuration of the target compound may reduce metabolic degradation, though direct biological data are lacking .

Pharmacological Potential and Limitations

  • 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine : Its saturated structure and methyl group make it a candidate for CNS drug development, but the absence of reported activity data limits translational assessment .
  • Chromeno[3,2-c]pyridines: Despite MAO B inhibition, their moderate potency and synthetic complexity hinder clinical advancement .
  • Pyrrolo[2,3-c]pyridine Carboxylic Acids : High synthetic yields and tunable substituents position them as versatile intermediates for further optimization .

Biological Activity

1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, and to provide a comprehensive overview of relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₆N₂
  • IUPAC Name : 1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine
  • Chemical Structure : The compound features a bicyclic structure that includes a pyrrolo and pyridine ring, which contributes to its unique chemical behavior.

Biological Activity Overview

Research indicates that 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties. It has been investigated against both Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated notable bacteriostatic effects, comparable to conventional antibiotics .
  • Anticancer Properties : There is emerging evidence suggesting that this compound may also have anticancer effects. Studies involving various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. The specific pathways involved remain under investigation, but initial findings point towards modulation of key signaling pathways associated with cancer progression .

The exact mechanism of action for 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. These interactions may include:

  • Binding to enzymes or receptors that play critical roles in cellular signaling.
  • Modulating oxidative stress pathways that could lead to enhanced apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibits proliferation in cancer cell lines

Case Studies

A recent study explored the antimicrobial efficacy of synthesized derivatives of pyrrolo compounds, including 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine. The researchers utilized disk diffusion assays to evaluate the effectiveness against various bacterial strains. Results demonstrated that the compound exhibited significant inhibition zones compared to control groups, indicating its potential as a therapeutic agent against bacterial infections .

In another investigation focused on anticancer activity, 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine was tested on several cancer cell lines. The findings revealed a dose-dependent reduction in cell viability and increased markers of apoptosis. This suggests that the compound may serve as a lead structure for developing new anticancer drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like substituted pyridines or pyrroles. For example, gold-catalyzed intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides enables regioselective formation of the pyrrolo[3,2-c]pyridine core . Palladium-catalyzed Suzuki coupling may also introduce substituents (e.g., aryl groups) post-cyclization . Solvent choice (e.g., THF vs. dioxane) and catalyst loading (e.g., AuCl₃ vs. Pd(PPh₃)₄) critically affect yield, with THF often favoring 6-exo-dig cyclization .

Q. How does the octahydro (saturated) structure influence the compound’s stability and reactivity compared to unsaturated analogs?

  • Methodological Answer : Saturation reduces ring strain and enhances stability, making the compound less prone to oxidation. However, it may limit π-π stacking interactions in biological targets. Comparative studies using NMR and X-ray crystallography can reveal conformational differences between saturated and unsaturated analogs . For instance, 6-chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one exhibits improved solubility due to its saturated core .

Q. What analytical techniques are essential for characterizing 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F for fluorinated derivatives) confirm molecular identity . HPLC with UV detection (e.g., Method D, retention time 15.35 min) ensures purity . X-ray diffraction resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can conflicting structure-activity relationship (SAR) data for pyrrolo[3,2-c]pyridine derivatives be systematically addressed?

  • Methodological Answer : Contradictions often arise from substituent positioning (e.g., 3-iodo vs. 4-methoxy groups) or assay variability. Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate bioactivity . Computational docking studies (e.g., using AutoDock Vina) can model interactions with targets like FGFRs or kinases, reconciling disparities . For example, fluorination at the 3-position enhances antitumor activity by improving target binding affinity .

Q. What strategies optimize cyclization yields in gold-catalyzed syntheses of pyrrolo[3,2-c]pyridines?

  • Methodological Answer : Terminal alkynes favor 6-exo-dig cyclization (yields >75%), while bulky substituents (e.g., phenyl) shift the pathway to 7-endo-dig, forming azepine byproducts . Solvent optimization (dioxane for high-temperature stability) and catalyst screening (e.g., AuBr₃ vs. AuCl₃) are critical. Pre-activation of the alkyne with iodine or AgOTf can further improve efficiency .

Q. How do substituents at the 1- and 3-positions modulate biological activity in kinase inhibition studies?

  • Methodological Answer : Methyl at the 1-position (as in 1-methyloctahydro derivatives) enhances metabolic stability by sterically shielding the core from CYP450 oxidation . Iodo or fluoro groups at the 3-position increase electrophilicity, improving covalent binding to kinase ATP pockets (e.g., FGFR1/3 or BCR-Abl) . SAR tables comparing IC₅₀ values across derivatives (e.g., 3-iodo vs. 3-chloro) guide lead optimization .

Data Contradiction Analysis

Q. Why do Suzuki couplings of 4-chlorofuro[3,2-c]pyridine with phenylboronic acid show low yields (~20%) compared to benzofuro analogs (~59%)?

  • Methodological Answer : Steric hindrance from the fused furan ring in 4-chlorofuro[3,2-c]pyridine limits Pd catalyst access to the reactive site . Switching to bulkier ligands (e.g., SPhos) or microwave-assisted conditions (120°C, 30 min) improves coupling efficiency. Alternatively, Sonogashira coupling with terminal alkynes avoids steric issues .

Experimental Design Considerations

Q. How should researchers design assays to evaluate the anticancer potential of 1-methyloctahydro derivatives?

  • Methodological Answer : Use a panel of cancer cell lines (e.g., MCF-7, A549) with diverse genetic backgrounds to assess broad-spectrum activity. Include kinase profiling (e.g., Eurofins KinaseProfiler) to identify primary targets. Counter-screening against normal cells (e.g., HEK293) evaluates selectivity. Mechanistic studies (e.g., apoptosis via Annexin V/PI staining) validate mode of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.